molecular formula C18H21NO4 B14157443 N-cyclohexyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide CAS No. 300814-09-9

N-cyclohexyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

Cat. No.: B14157443
CAS No.: 300814-09-9
M. Wt: 315.4 g/mol
InChI Key: CQVHUPDLLMJIQQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is a synthetic coumarin derivative characterized by a 4-methyl-2-oxochromen-7-yl (coumarin) core linked to an acetamide moiety via an ether bond. The acetamide group is further substituted with a cyclohexyl ring, imparting unique steric and electronic properties. The structural modifications in this compound—specifically the cyclohexyl group and the ether-linked acetamide—aim to enhance bioavailability, target specificity, or metabolic stability compared to simpler coumarin derivatives.

Properties

CAS No.

300814-09-9

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-cyclohexyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C18H21NO4/c1-12-9-18(21)23-16-10-14(7-8-15(12)16)22-11-17(20)19-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,19,20)

InChI Key

CQVHUPDLLMJIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCCC3

solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-cyclohexyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Cycloalkyl Substituents

  • N-Cyclopentyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (): This analogue replaces the cyclohexyl group with a cyclopentyl ring. However, the cyclohexyl group in the parent compound may offer better conformational flexibility and solubility due to its larger hydrophobic surface area .

Aromatic and Halogenated Derivatives

  • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (): Incorporation of a chlorine atom and phenyl group introduces electron-withdrawing effects, which may enhance electrophilic reactivity or intermolecular interactions (e.g., halogen bonding).
  • However, chlorine’s ortho position could sterically hinder interactions with biological targets compared to para-substituted analogues .
  • N-(4-Chlorobenzyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide ():
    The benzyl group linked to a chlorine atom extends the molecule’s aromatic system, possibly enhancing π-π stacking interactions in protein binding sites .

Heterocyclic and Complex Derivatives

  • 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]acetamide (): This derivative features a benzyl group at the coumarin’s 3-position and a bulky isoquinolinyl-acetamide side chain. Such modifications may improve selectivity for enzymes like carbonic anhydrases but could reduce solubility .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~1740 (C=O coumarin) Coumarin H-3: ~6.1 (s); OCH₂: ~4.7
N-Cyclopentyl analogue () Not reported Similar C=O bands Cyclopentyl CH₂: ~1.5–2.1 (m)
Hydrazide derivatives () 180–190 ~1660 (C=O hydrazide Hydrazide NH: ~10.5 (s)
N-(4-Chlorobenzyl) () Not reported ~1680 (amide C=O) Aromatic Cl: ~7.3–7.5 (m)

Biological Activity

N-cyclohexyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 263.32 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins such as Bcl-2 .
  • Inhibition of Cell Migration : The compound has been shown to reduce the migratory capacity of cancer cell lines, suggesting potential applications in cancer metastasis prevention .
  • Gene Expression Modulation : It affects the expression levels of key genes involved in cell proliferation and survival, including KI-67, Survivin, IL-1β, IL-6, and COX-2 .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

CompoundCell LineIC50 (µg/mL)
This compoundMCF79.5
This compoundHEP212
DoxorubicinMCF75.5
DoxorubicinHEP211

The compound exhibited comparable cytotoxicity against MCF7 and HEP2 cells when compared to doxorubicin, a standard chemotherapeutic agent.

Case Studies

Several studies have investigated the effects of this compound on specific cancer types:

  • Breast Cancer (MCF7) : The compound significantly inhibited cell growth and induced apoptosis through caspase activation and mitochondrial membrane potential disruption .
  • Laryngeal Cancer (HEP2) : Similar effects were observed, where the compound reduced cell viability and migration, indicating its potential as a therapeutic agent against laryngeal carcinoma .

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